![molecular formula C32H26 B14618930 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene CAS No. 60949-08-8](/img/structure/B14618930.png)
9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene is an organic compound that belongs to the family of anthracene derivatives. It is characterized by its extended conjugated system, which imparts unique photophysical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with appropriate phenyl-based reagents in the presence of palladium catalysts and base .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for cost, efficiency, and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .
化学反応の分析
Types of Reactions: 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings, leading to a variety of substituted products[][3].
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution[][3].
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications[3][3].
科学的研究の応用
9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool.
作用機序
The mechanism by which 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene exerts its effects is primarily through its interaction with light. The extended conjugated system allows for efficient absorption and emission of light, making it an excellent candidate for optoelectronic applications. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light upon relaxation .
類似化合物との比較
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10-Bis(4-formylphenyl)anthracene
Comparison: Compared to these similar compounds, 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. For instance, the presence of methyl groups can influence the compound’s solubility and stability, making it more suitable for certain applications .
特性
CAS番号 |
60949-08-8 |
|---|---|
分子式 |
C32H26 |
分子量 |
410.5 g/mol |
IUPAC名 |
9,10-bis[2-(4-methylphenyl)ethenyl]anthracene |
InChI |
InChI=1S/C32H26/c1-23-11-15-25(16-12-23)19-21-31-27-7-3-5-9-29(27)32(30-10-6-4-8-28(30)31)22-20-26-17-13-24(2)14-18-26/h3-22H,1-2H3 |
InChIキー |
KPTVBNAWDBRLBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)
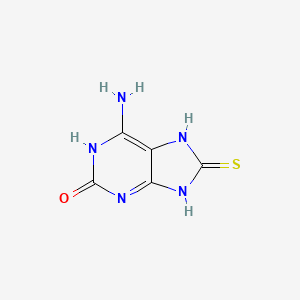
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)
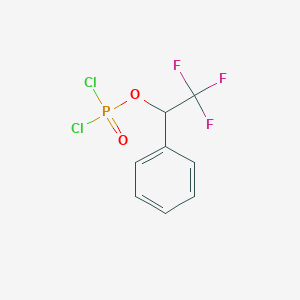

![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)



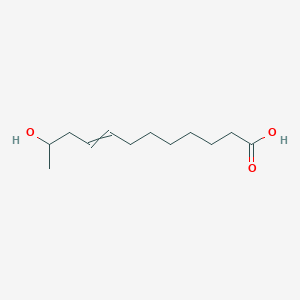
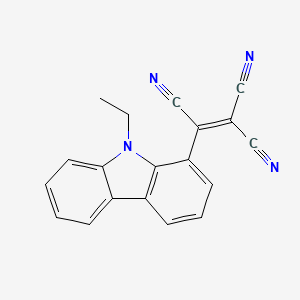
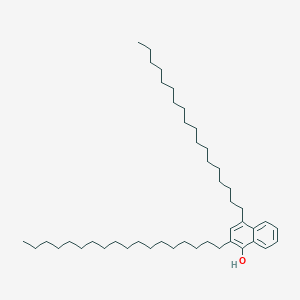
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)

